![molecular formula C25H20N2O7 B11504018 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11504018.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is a complex organic compound with a unique structure It is characterized by the presence of a nitro group, two methoxy groups, and an anthracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves multiple steps. One common method includes the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and anthracene-9,10-dione.
Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a condensation reaction with ethylamine to form N-(3,4-dimethoxyphenethyl)amine.
Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Coupling Reaction: The nitrated intermediate is coupled with anthracene-9,10-dione in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of advanced materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3,4-Dimethoxyphenethylamine
- N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups and the anthracene backbone This structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C25H20N2O7 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1-nitro-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C25H20N2O7/c1-33-19-10-7-14(13-20(19)34-2)11-12-26-25(30)18-9-8-17-21(22(18)27(31)32)24(29)16-6-4-3-5-15(16)23(17)28/h3-10,13H,11-12H2,1-2H3,(H,26,30) |
InChI Key |
FOSTWFJBUNCUPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)[N+](=O)[O-])OC |
Origin of Product |
United States |
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